molecular formula C21H25NO6 B11603220 methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B11603220
M. Wt: 387.4 g/mol
InChI Key: PSNHXOKMZPTURG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene ring, an amino group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromene ring. The amino group is then introduced through a nucleophilic substitution reaction, and the ester group is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(2,5-dimethoxyphenyl)-4-oxobutanoate: Shares a similar structure but lacks the chromene ring.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Chromene derivatives: Compounds with similar chromene rings but different substituents.

Uniqueness

Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its combination of functional groups and the presence of the chromene ring. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.

properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C21H25NO6/c1-21(2)9-13(23)17-15(10-21)28-19(22)18(20(24)27-5)16(17)12-8-11(25-3)6-7-14(12)26-4/h6-8,16H,9-10,22H2,1-5H3

InChI Key

PSNHXOKMZPTURG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)OC)OC)C(=O)C1)C

Origin of Product

United States

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